3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile
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Overview
Description
3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile: is a chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.75 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, a sulfanyl group, and a benzenecarbonitrile moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile typically involves the reaction of 4-chlorothiophenol with 3-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Iron powder or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: It is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of 3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile involves its interaction with specific molecular targets. The amino group and the chlorophenyl group play crucial roles in binding to the active sites of enzymes or receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions. The sulfanyl group may also participate in redox reactions, influencing the overall activity of the compound .
Comparison with Similar Compounds
- 3-Amino-4-[(4-chlorophenyl)sulfanyl]-N,N-diethylbenzene-1-sulfonamide
- 4-Amino-3-[(4-chlorophenyl)sulfanyl]benzonitrile
- 3-Amino-4-[(4-bromophenyl)sulfanyl]benzenecarbonitrile
Comparison:
- 3-Amino-4-[(4-chlorophenyl)sulfanyl]-N,N-diethylbenzene-1-sulfonamide has a similar structure but contains an additional diethylsulfonamide group, which may alter its chemical reactivity and biological activity .
- 4-Amino-3-[(4-chlorophenyl)sulfanyl]benzonitrile differs in the position of the amino group, which can affect its binding affinity and selectivity towards molecular targets .
- 3-Amino-4-[(4-bromophenyl)sulfanyl]benzenecarbonitrile has a bromophenyl group instead of a chlorophenyl group, which can influence its electronic properties and reactivity .
The unique combination of functional groups in 3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-amino-4-(4-chlorophenyl)sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-15)7-12(13)16/h1-7H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMANFQMMJMRHMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377614 |
Source
|
Record name | 3-amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303147-30-0 |
Source
|
Record name | 3-amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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